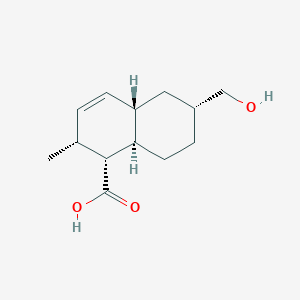
Apiosporic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apiosporic acid is a natural product found in Arthrinium arundinis with data available.
Wissenschaftliche Forschungsanwendungen
Photoprotection and Encapsulation Technologies
- Photoprotection of Bioactive Compounds: A study on the photoprotection of bioactive compounds, specifically folic acid, was conducted using amaranth protein isolate (API) and pullulan electrospun fibers. This research demonstrates the potential of such materials in protecting sensitive compounds like folic acid from UV light exposure, which is crucial for food processing applications (Aceituno-Medina et al., 2015).
Analytical Techniques in Pharmaceutical Research
- Analysis using Atmospheric Pressure Ionization (API): A study highlighted the rapid analysis method for volatile and semi-volatile compounds using atmospheric pressure ionization (API) on commercial API mass spectrometers. This approach allows for the analysis of solid and liquid samples in seconds, offering an alternative to traditional methods (McEwen et al., 2005).
Drug Formulation and Delivery
- Improved Antioxidant Capacity through Encapsulation: Another study focused on encapsulating quercetin and ferulic acid within hybrid amaranth protein isolate (API): pullulan ultrathin fibers. This encapsulation methodology preserved the antioxidant capacity of these compounds during in-vitro digestion, indicating a potential application in drug delivery systems (Aceituno-Medina et al., 2015).
API Stability and Degradation
- Force Degradation Study of API: A research study conducted a force degradation study of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (API). This study explored the stability of the API under various stress factors, including acid, alkali, H2O2, temperature, and UV radiation (Varynskyi & Kaplaushenko, 2019).
Environmental Impact of Pharmaceuticals
- Spatial Metabolic Fingerprinting: Research on the ecological impact of active pharmaceutical ingredients (APIs) like propranolol and metoprolol on algae demonstrated significant effects on protein and lipid levels, highlighting the importance of understanding the environmental impact of pharmaceuticals (Patel et al., 2008).
Eigenschaften
Molekularformel |
C13H20O3 |
|---|---|
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
(1R,2R,4aS,6R,8aR)-6-(hydroxymethyl)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H20O3/c1-8-2-4-10-6-9(7-14)3-5-11(10)12(8)13(15)16/h2,4,8-12,14H,3,5-7H2,1H3,(H,15,16)/t8-,9-,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
LQQYYLGWHXPFKQ-LZQZFOIKSA-N |
Isomerische SMILES |
C[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@@H]1C(=O)O)CO |
Kanonische SMILES |
CC1C=CC2CC(CCC2C1C(=O)O)CO |
Synonyme |
apiosporic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



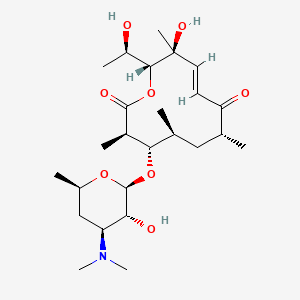
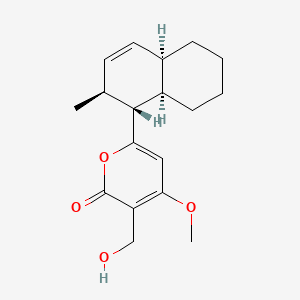
![[4-[(2R)-1-amino-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate](/img/structure/B1249538.png)
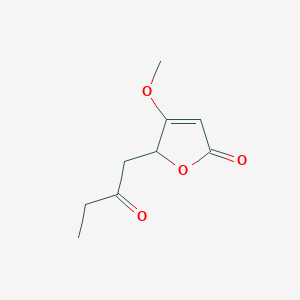
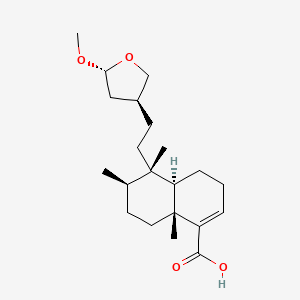
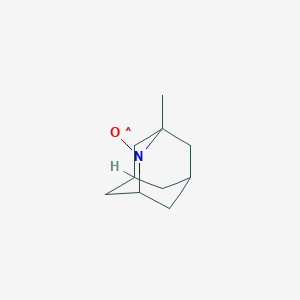

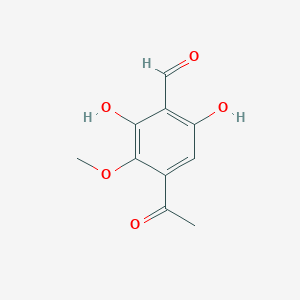

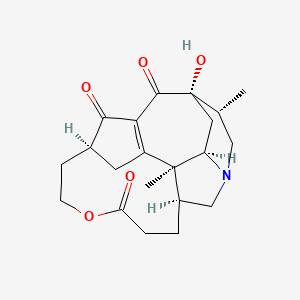



![(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol](/img/structure/B1249557.png)